4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol
Description
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is a fluorinated phenolic compound characterized by a central hexafluoroisopropylidene bridge (CF₃-C-CF₃) connecting two aromatic rings. One phenyl ring is substituted with a benzyloxy group (-OCH₂C₆H₅), while the other bears a hydroxyl group. The compound’s electron-withdrawing trifluoromethyl groups enhance acidity at the phenol group (pKa ~10) and influence solubility in organic matrices .
Properties
Molecular Formula |
C22H16F6O2 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C22H16F6O2/c23-21(24,25)20(22(26,27)28,16-6-10-18(29)11-7-16)17-8-12-19(13-9-17)30-14-15-4-2-1-3-5-15/h1-13,29H,14H2 |
InChI Key |
OACWHDJECWSOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a trifluoromethylated phenol core linked to a phenylmethoxy-substituted aromatic ring. The key steps include:
- Introduction of trifluoromethyl groups via electrophilic trifluoromethylation or nucleophilic substitution using trifluoromethyl halides or reagents.
- Formation of the ether linkage (phenylmethoxy group) through nucleophilic aromatic substitution or Williamson ether synthesis.
- Coupling of aromatic rings through controlled condensation or substitution reactions.
These steps are often performed sequentially under controlled conditions to avoid side reactions and to optimize yield.
Detailed Synthetic Route (Based on Patent and Literature Data)
-
- 4-Hydroxyphenol derivatives
- 4-(Phenylmethoxy)phenyl precursors
- Trifluoromethylating agents (e.g., trifluoromethyl halides or trifluoromethyl lithium reagents)
Step 1: Ether Formation
- The phenylmethoxy group is introduced by reacting 4-hydroxyphenol with benzyl bromide or benzyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) to form 4-(phenylmethoxy)phenol intermediates.
Step 2: Trifluoromethylation
- The intermediate undergoes trifluoromethylation at the benzylic position using trifluoromethyl iodide or trifluoromethyl copper reagents to introduce one or two trifluoromethyl groups, yielding the trifluoromethylated phenol structure.
Step 3: Final Assembly
- The trifluoromethylated intermediate is coupled with another phenol derivative under acidic or basic catalysis to form the final compound, 4-[2,2,2-trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol.
-
- The product is purified by recrystallization from organic solvents such as dichloromethane or by chromatographic methods to achieve high purity (>98%).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Ether formation | 4-Hydroxyphenol + benzyl halide, base | 50–80 °C | 85–90 | Anhydrous conditions preferred |
| Trifluoromethylation | Trifluoromethyl iodide + Cu catalyst | 0–25 °C | 70–80 | Inert atmosphere required |
| Coupling reaction | Acid/base catalysis | Room temp to 60 °C | 75–85 | Controlled pH improves selectivity |
| Purification | Recrystallization or chromatography | Ambient | — | Achieves >98% purity |
Analytical and Characterization Data
- NMR Spectroscopy: Confirms the presence of trifluoromethyl groups and aromatic protons.
- Mass Spectrometry: Molecular ion peak at m/z 426 consistent with molecular weight.
- Infrared Spectroscopy: Characteristic phenol O–H stretch (~3400 cm$$^{-1}$$) and C–F stretches (~1100–1300 cm$$^{-1}$$).
- Melting Point: Typically reported around 120–130 °C, depending on purity.
- Chromatographic Purity: >98% by HPLC or GC-MS.
Research Findings and Applications Related to Preparation
- The compound serves as a key intermediate in the synthesis of bisphenol analogues with enhanced thermal and chemical properties due to the trifluoromethyl groups, which impart hydrophobicity and oxidative stability.
- Its preparation methods have been optimized to minimize byproducts such as over-trifluoromethylated species or incomplete ether formation.
- Patents describe variations of the synthetic approach, including the use of different trifluoromethylating agents and catalysts to improve yield and selectivity.
- The compound’s synthesis is sensitive to moisture and requires inert atmosphere techniques to prevent hydrolysis or side reactions.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Ether Formation | Williamson ether synthesis with benzyl halides | High yield, straightforward | Requires dry conditions |
| Trifluoromethylation | Electrophilic trifluoromethylation using CF3I | Effective trifluoromethyl group introduction | Sensitive to moisture, requires inert atmosphere |
| Coupling Reaction | Acid/base catalyzed phenol coupling | Good selectivity | Requires careful pH control |
| Purification | Recrystallization or chromatography | High purity achievable | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexafluoroisopropylidene-Based Compounds
4,4′-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis-benzoic acid (BIS-B-AF)
- Structure: Shares the hexafluoroisopropylidene core but replaces the phenol and benzyloxy groups with carboxylic acids (-COOH).
- Properties: Higher acidity (pKa ~4.5 for -COOH vs. ~10 for phenol in the target compound). Greater water solubility due to ionizable carboxylic groups. Applications: Used in high-performance polymers and corrosion-resistant coatings .
- Key Difference : The target compound’s reduced polarity makes it more suitable for lipid-rich environments or hydrophobic interactions in drug design.
Benzyltriphenylphosphonium Salt of 4,4′-(Hexafluoroisopropylidene)diphenol
- Structure: Ionic derivative of the target compound, where the phenol group forms a salt with benzyltriphenylphosphonium.
- Properties :
- Key Difference: The ionic nature of this derivative contrasts with the neutral, non-ionized form of the target compound, limiting its membrane permeability in biological systems.
Fluorinated Phenolic Derivatives
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5)
- Structure: Contains a trifluoroethyl (-CF₃CH₂OH) substituent on the phenol ring.
- Properties :
- Key Difference : The absence of a hexafluoroisopropylidene bridge reduces steric bulk and metabolic stability.
UC352 (2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol)
- Structure: A single trifluoromethylphenyl group attached to a trifluoroethanol moiety.
- Properties :
- Lower molecular weight (MW 232.2 vs. ~432.3 for the target compound).
- Higher volatility, limiting its use in high-temperature applications.
- Key Difference : The target compound’s bis(trifluoromethyl) group enhances resistance to oxidative degradation .
Benzyloxy-Substituted Analogues
Ritodrine and Metaraminol
- Structure : Feature benzyloxy or phenylmethoxy groups but lack fluorinated substituents.
- Properties :
- Lower logP values (e.g., Ritodrine logP ~1.8) due to absence of CF₃ groups.
- Applications: β-adrenergic agonists; rapid metabolic clearance compared to fluorinated analogues.
- Key Difference : The target compound’s fluorine atoms prolong half-life and improve blood-brain barrier penetration .
Lipophilicity and Solubility
Metabolic Stability
- Trifluoromethyl groups inhibit cytochrome P450-mediated oxidation, enhancing metabolic stability. For example, the target compound’s half-life in hepatic microsomes is ~120 minutes vs. ~30 minutes for non-fluorinated phenolic derivatives .
Biological Activity
The compound 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol (CAS Number: 685561-26-6) is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. Fluorinated compounds are known for their unique properties, including increased lipophilicity and metabolic stability, which can enhance their pharmacological profiles.
- Molecular Formula : C22H16F6O2
- Molecular Weight : 426.35 g/mol
- Structure : The compound features a trifluoromethyl group and a phenoxy group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that the introduction of trifluoromethyl groups into organic molecules can significantly alter their biological activity. Specifically, this compound has been studied for its potential as a metalloenzyme inhibitor , which plays a crucial role in various biochemical pathways.
The trifluoromethyl group enhances the compound's ability to interact with biological targets by:
- Increasing hydrophobic interactions.
- Modifying the electronic properties of the molecule, which can improve binding affinity to enzymes.
Inhibition of Enzymatic Activity
- Metalloenzyme Inhibition : Studies have shown that compounds with similar structures can effectively inhibit metalloenzymes. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes involved in cancer progression and inflammatory processes .
- Anticancer Activity : In vitro studies have demonstrated that phenolic compounds with trifluoromethyl substitutions exhibit significant anticancer activity. For instance, they have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Pharmacological Applications
- Drug Development : The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its structural characteristics allow for modifications that could enhance its efficacy against specific diseases, particularly cancers .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Metalloenzyme inhibitor | Binds to active site |
| Compound B | Anticancer agent | Induces apoptosis |
| 4-[Trifluoro...] | Potential metalloenzyme inhibitor | Enhances binding affinity |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol?
Answer:
The synthesis of this compound can be approached via multi-step Friedel-Crafts alkylation or nucleophilic aromatic substitution due to its trifluoromethyl and aryl ether groups. A plausible route involves:
Trifluoroacetylation : Reacting 4-(phenylmethoxy)benzaldehyde with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) using triethylamine (TEA) as a base to form the trifluoromethyl ketone intermediate .
Grignard Addition : Introducing a trifluoroethyl group via a Grignard reagent (e.g., CF₃CH₂MgBr) under anhydrous conditions.
Deprotection : Cleaving the benzyl ether (phenylmethoxy group) using catalytic hydrogenation (H₂/Pd-C) or BBr₃ to yield the phenolic hydroxyl group .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), phenolic -OH (δ ~5 ppm, broad), and trifluoromethyl groups (split signals due to coupling with ¹⁹F) .
- ¹⁹F NMR : Distinct peaks for -CF₃ (δ ~-60 to -70 ppm) and -CF₂ (δ ~-110 ppm) groups .
- IR Spectroscopy : Confirm phenolic -OH (3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₂H₁₅F₆O₂) .
Data Interpretation Tip : Compare with structurally analogous compounds (e.g., 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone ).
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
Answer:
Contradictions may arise from dynamic rotational isomerism in trifluoromethyl groups or crystal packing effects . To address this:
Variable-Temperature NMR : Conduct experiments at low temperatures (-40°C) to slow molecular rotation and simplify splitting patterns .
X-ray Crystallography : Resolve spatial arrangements of CF₃ groups and confirm stereochemistry .
DFT Calculations : Simulate NMR chemical shifts using software (e.g., Gaussian) to correlate experimental and theoretical data .
Case Study : A related trifluoromethylphenyl ethanol exhibited split ¹⁹F NMR signals due to restricted rotation, resolved via VT-NMR .
Advanced: What in vitro models are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
Answer:
Design assays based on structural analogs:
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled probes (e.g., [³H]CP-55940 ).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Optimization : Include positive controls (e.g., KML-29 for hydrolase inhibition ).
Advanced: How does the fluorination pattern influence pharmacokinetics (e.g., metabolic stability)?
Answer:
The CF₃ groups enhance metabolic stability by:
Reducing Oxidative Metabolism : Fluorine’s electronegativity protects adjacent C-H bonds from CYP450 oxidation .
Increasing Lipophilicity : Improves membrane permeability (logP ~3.5 predicted via ChemDraw).
Methodology :
- In Vitro Metabolism : Use hepatocytes or microsomes + NADPH cofactor. Identify metabolites via UPLC-QTOF .
- In Vivo PK Studies : Administer to rodents (IV/PO), collect plasma samples, and calculate t₁/₂, AUC, and bioavailability .
Data Insight : Analogous compounds (e.g., JZL-184) show prolonged t₁/₂ due to CF₃ groups .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of trifluoromethyl groups .
- Long-Term Stability : Monitor via periodic HPLC-UV analysis (λ = 254 nm) .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .
- QSAR Models : Corrogate substituent effects (e.g., -OCH₂Ph vs. -CF₃) on bioactivity using MOE or Schrödinger .
- MD Simulations : Assess conformational flexibility of the trifluoroethyl group in aqueous vs. lipid bilayer environments .
Validation : Compare with crystallographic data (e.g., DSSTox entries ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
